molecular formula C11H7BrFNO B3198942 4-(2-Bromo-4-fluorophenoxy)pyridine CAS No. 1016707-67-7

4-(2-Bromo-4-fluorophenoxy)pyridine

Cat. No. B3198942
CAS RN: 1016707-67-7
M. Wt: 268.08 g/mol
InChI Key: SJVJOTCFTZGJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-fluorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrFNO and a molecular weight of 268.09 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves regioselective deprotonation with LDA followed by trapping with carbon dioxide . Another method involves the use of N-bromosuccinimide in dichloromethane, followed by a reaction with sulfuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H7BrFNO/c12-10-7-8 (13)1-2-11 (10)15-9-3-5-14-6-4-9/h1-7H .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, similar compounds can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Hydrogen-Bond Basicity

    A study by Berthelot, Laurence, Šafář, and Besseau (1998) investigated the hydrogen-bond basicity of six-membered N-heteroaromatics, including compounds similar to 4-(2-Bromo-4-fluorophenoxy)pyridine. They found that most Nsp2 bases are weaker hydrogen-bond bases than many oxygen bases, highlighting the unique characteristics of such compounds in chemical bonding and interactions (Berthelot et al., 1998).

  • Kinase Inhibitors Research

    Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on compounds including 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives, related to this compound. This study provides insights into the molecular features contributing to inhibitory activity, crucial for developing kinase inhibitors (Caballero et al., 2011).

  • Synthesis of Biologically Active Compounds

    Wang et al. (2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds. This synthesis process is relevant for the development of pharmaceuticals and bioactive molecules (Wang et al., 2016).

  • Radiofluorination for Radiopharmaceuticals

    Helfer et al. (2013) explored the use of bis(4-benzyloxyphenyl)iodonium salts in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate for more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This research is significant in the field of radiopharmaceutical synthesis (Helfer et al., 2013).

  • Antimicrobial Activity

    Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, closely related to this compound, for the synthesis of new cyanopyridine derivatives. These compounds were evaluated for antimicrobial activity against various bacteria, showing the potential for developing new antimicrobial agents (Bogdanowicz et al., 2013).

  • Fluorescent Sensing

    Han et al. (2020) synthesized compounds for fluorescent sensing of nitro compounds, metal cations, and amino acids, demonstrating the utility of related fluorene compounds in sensitive detection applications (Han et al., 2020).

Safety and Hazards

This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-bromo-4-fluorophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVJOTCFTZGJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-4-fluorophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromo-4-fluorophenoxy)pyridine
Reactant of Route 3
Reactant of Route 3
4-(2-Bromo-4-fluorophenoxy)pyridine
Reactant of Route 4
Reactant of Route 4
4-(2-Bromo-4-fluorophenoxy)pyridine
Reactant of Route 5
Reactant of Route 5
4-(2-Bromo-4-fluorophenoxy)pyridine
Reactant of Route 6
Reactant of Route 6
4-(2-Bromo-4-fluorophenoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.